molecular formula C17H13N3O4 B1418216 4-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)-2-phenyloxazol-5(4H)-one CAS No. 1173388-07-2

4-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)-2-phenyloxazol-5(4H)-one

Cat. No.: B1418216
CAS No.: 1173388-07-2
M. Wt: 323.3 g/mol
InChI Key: AXYKWPBDDUPKRL-UHFFFAOYSA-N
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Description

4-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)-2-phenyloxazol-5(4H)-one is a complex organic compound that combines the structural features of oxazole and benzodioxin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)-2-phenyloxazol-5(4H)-one typically involves the reaction of 2-phenyl-1,3-oxazole-4,5-dione with 2,3-dihydro-1,4-benzodioxin-6-ylhydrazine under controlled conditions. The reaction is often carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce hydrazine derivatives .

Scientific Research Applications

4-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)-2-phenyloxazol-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with proteins, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-1,3-oxazole-4,5-dione: Shares the oxazole core structure.

    2,3-dihydro-1,4-benzodioxin-6-ylhydrazine: Contains the benzodioxin moiety.

Uniqueness

4-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)-2-phenyloxazol-5(4H)-one is unique due to the combination of oxazole and benzodioxin structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yldiazenyl)-2-phenyl-1,3-oxazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c21-17-15(18-16(24-17)11-4-2-1-3-5-11)20-19-12-6-7-13-14(10-12)23-9-8-22-13/h1-7,10,21H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYKWPBDDUPKRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N=NC3=C(OC(=N3)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)-2-phenyloxazol-5(4H)-one
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4-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)-2-phenyloxazol-5(4H)-one
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4-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)-2-phenyloxazol-5(4H)-one
Reactant of Route 4
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4-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)-2-phenyloxazol-5(4H)-one
Reactant of Route 5
Reactant of Route 5
4-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)-2-phenyloxazol-5(4H)-one
Reactant of Route 6
4-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)-2-phenyloxazol-5(4H)-one

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